molecular formula C17H19N3O3S B2412634 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide CAS No. 2034567-30-9

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B2412634
CAS No.: 2034567-30-9
M. Wt: 345.42
InChI Key: OFLJHANIUQSSHT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide is a synthetic organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Coupling of the furan and pyrazole rings: This step involves the formation of a carbon-carbon bond between the two rings, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazoles and furans.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can interact with enzymes and receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenylethanesulfonamide: Unique due to the combination of furan, pyrazole, and sulfonamide groups.

    This compound analogs: Compounds with similar structures but different functional groups or ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-8,10-12,16,19H,9,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLJHANIUQSSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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